1-Aminoisoquinoline-6-carboxylic acid
Overview
Description
1-Aminoisoquinoline-6-carboxylic acid is a heterocyclic compound with the molecular formula C10H8N2O2. It is a derivative of isoquinoline, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminoisoquinoline-6-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of isoquinoline derivatives with appropriate reagents to introduce the amino and carboxylic acid functional groups. For example, the Skraup synthesis, which is a general method for synthesizing quinoline derivatives, can be adapted for isoquinoline derivatives . This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
1-Aminoisoquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to form various derivatives. Reagents like alkyl halides and acyl chlorides are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Aminoisoquinoline-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
1-Aminoisoquinoline-6-carboxylic acid can be compared with other similar compounds, such as isoquinoline and quinoline derivatives . These compounds share a similar heterocyclic structure but differ in their functional groups and biological activities. The unique combination of amino and carboxylic acid groups in this compound distinguishes it from other isoquinoline derivatives, contributing to its specific properties and applications.
Comparison with Similar Compounds
- Isoquinoline
- Quinoline
- 1-Benzylisoquinoline
- 2-Benzylisoquinoline
These compounds have varying degrees of similarity in terms of structure and reactivity, but each has unique properties that make them suitable for different applications.
Properties
IUPAC Name |
1-aminoisoquinoline-6-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9-8-2-1-7(10(13)14)5-6(8)3-4-12-9/h1-5H,(H2,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVXNZDGWAZTCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N)C=C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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